molecular formula C17H19NO4S2 B3013505 (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1448046-82-9

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B3013505
CAS No.: 1448046-82-9
M. Wt: 365.46
InChI Key: BQTOBOALPNUBIS-UHFFFAOYSA-N
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Description

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound that features a combination of a piperidine ring, a methoxyphenyl group, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Thiophene Ring: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions might target the sulfonyl group or the carbonyl group in the methanone moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Research might explore its use as a therapeutic agent for various diseases.

Industry

    Materials Science: Possible applications in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • **(4-Methoxyphenyl)sulfonyl)piperidine
  • **Thiophen-3-yl)methanone
  • **Piperidin-1-yl)methanone

Uniqueness

The uniqueness of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone lies in its combination of functional groups, which imparts distinct chemical and biological properties compared to its individual components.

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c1-22-14-2-4-15(5-3-14)24(20,21)16-6-9-18(10-7-16)17(19)13-8-11-23-12-13/h2-5,8,11-12,16H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTOBOALPNUBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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